Tetrahydrocannabivarol

Vue d'ensemble

Description

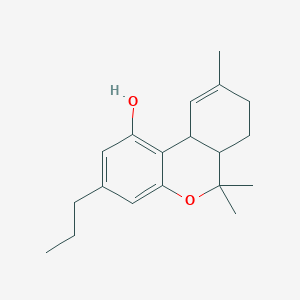

Tetrahydrocannabivarin (THCV) is a propyl analogue of tetrahydrocannabinol (Δ9-THC), one of the primary pharmacological components of Medical Cannabis . It is non-psychoactive in lower doses and has unique properties that set it apart from more common cannabinoids, such as Δ9-tetrahydrocannabinol (THC) .

Synthesis Analysis

The synthesis of THCV involves a reaction cascade involving Friedel-Crafts alkylation, subsequent ring opening, and cyclisation . It’s also worth noting that THCV doesn’t begin as cannabigerolic acid (CBGA). Instead of combining with olivetolic acid to create CBGA, geranyl pyrophosphate joins with divarinolic acid, which has two fewer carbon atoms. The result is cannabigerovarin acid (CBGVA) .Molecular Structure Analysis

Similar to THC, THCV has 7 possible double bond isomers and 30 stereoisomers . Its molecular formula is C19H26O2 .Physical And Chemical Properties Analysis

The molecular weight of THCV is 286.415 g·mol−1 . More specific physical and chemical properties may be found in the Certificate of Analysis provided by the manufacturer .Applications De Recherche Scientifique

Entourage Effects in Medicinal Cannabis : THCV, along with other phytocannabinoids, may enhance the therapeutic effects of cannabis-based medicinal extracts. These effects could be beneficial in treating conditions like pain, inflammation, depression, anxiety, addiction, epilepsy, and cancer (Russo, 2011).

Brain Effects and CB1 Receptor Antagonism : As a CB1 receptor antagonist, THCV can be useful in studying how cannabinoids affect the brain (Pertwee et al., 2007).

Therapeutic Potential in Obesity : THCV increases neural response to rewarding and aversive stimuli, indicating potential therapeutic use in obesity management with reduced risk of depressive side effects (Tudge et al., 2015).

Hepatic Ischaemia/Reperfusion Injury : THCV can prevent hepatic ischaemia/reperfusion injury by reducing oxidative stress and inflammatory responses through CB2 receptors (Batkai et al., 2012).

Epilepsy and Obesity Treatment : THCV has shown promise in the treatment of epilepsy and obesity due to its properties as a CB1 antagonist (Izzo et al., 2009).

Weight Loss and Management : It decreases appetite, increases satiety, and up-regulates energy metabolism, offering potential for weight loss and management of obesity and type 2 diabetes (Abioye et al., 2020).

Inflammation and Inflammatory Pain : THCV can decrease inflammation and inflammatory pain in mice (Bolognini et al., 2010).

Anticonvulsant Potential : It suppresses epileptiform and generalized seizure activity in adult rats, suggesting anticonvulsant potential (Hill et al., 2010).

Antagonism of Anandamide : As a potent antagonist of anandamide, a major endogenous cannabinoid, THCV has unique properties affecting cannabinoid signaling (Mechoulam, 2005).

Presence in Macrophages : It is expressed in macrophages in the spleen's marginal zone, indicating a specific role in immune system functioning (Munro et al., 1993).

Modulation of Inhibitory Neurotransmission : THCV modulates inhibitory neurotransmission in the cerebellum, highlighting its neurophysiological impacts (Ma et al., 2008).

Glycemic and Lipid Parameters in Type 2 Diabetes : It significantly decreased fasting plasma glucose and improved pancreatic β-cell function in patients with type 2 diabetes (Jadoon et al., 2016).

CB1 and CB2 Receptor Antagonism : THCV acts as a competitive antagonist for both CB1 and CB2 receptors, showing potent antagonism of several cannabinoids (Thomas et al., 2005).

Therapeutic Applications in Epilepsy : THCV has potential therapeutic applications in epilepsy treatment (Gaston & Friedman, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950920 | |

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrocannabivarol | |

CAS RN |

28172-17-0 | |

| Record name | 6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28172-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028172170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

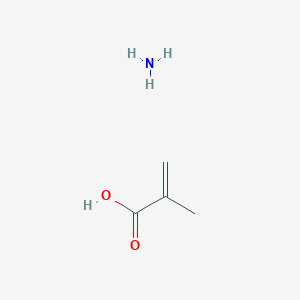

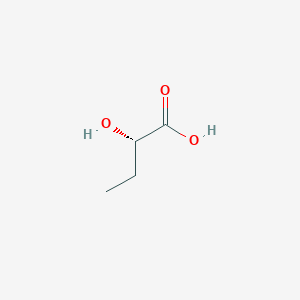

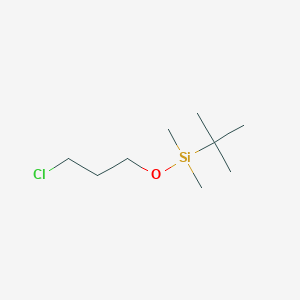

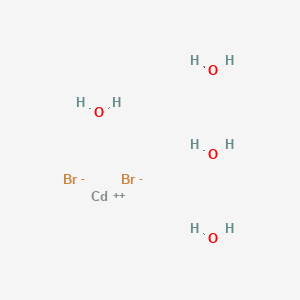

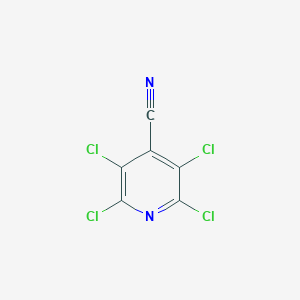

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

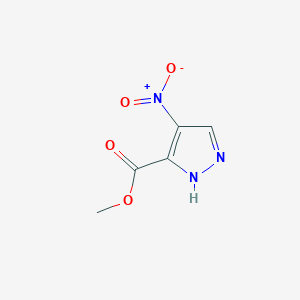

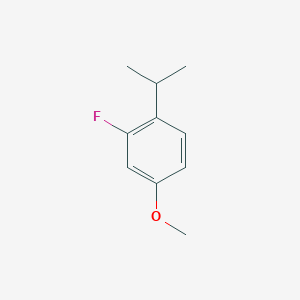

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)